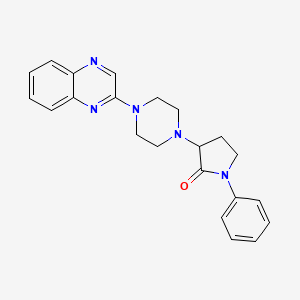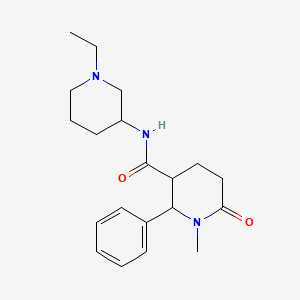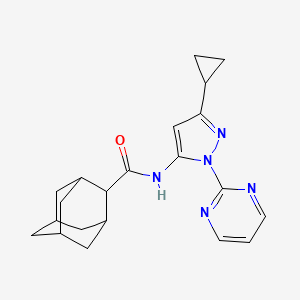
1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the quinoxaline and piperazine moieties within its structure suggests that it may exhibit diverse biological activities.
准备方法
The synthesis of 1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of the phenyl group: This step often involves the use of phenylation reagents under specific conditions to attach the phenyl group to the pyrrolidin-2-one core.
Attachment of the quinoxalin-2-ylpiperazin-1-yl moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is functionalized with the quinoxaline group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow chemistry techniques to enhance efficiency and yield.
化学反应分析
1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its structural features that may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activities.
作用机制
The mechanism of action of 1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoxaline and piperazine moieties are known to interact with various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine core and exhibit similar biological activities.
Quinoxaline derivatives: These compounds are known for their diverse pharmacological properties and are used in various therapeutic applications.
Piperazine derivatives: These compounds are widely studied for their potential as central nervous system agents and other therapeutic uses.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities compared to its individual components.
属性
IUPAC Name |
1-phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22-20(10-11-27(22)17-6-2-1-3-7-17)25-12-14-26(15-13-25)21-16-23-18-8-4-5-9-19(18)24-21/h1-9,16,20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDUUXEUDVHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B6752600.png)
![4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B6752603.png)
![[4-[(1-Methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B6752623.png)

![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B6752631.png)
![5-[2-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6752633.png)

![N-[2-(2,3-difluorophenyl)ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B6752641.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6752642.png)
![2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B6752643.png)
![N-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide](/img/structure/B6752672.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B6752685.png)
![4-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylpyridazin-3-one](/img/structure/B6752687.png)
![9-Methyl-2-[[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6752695.png)
